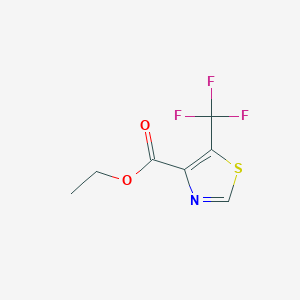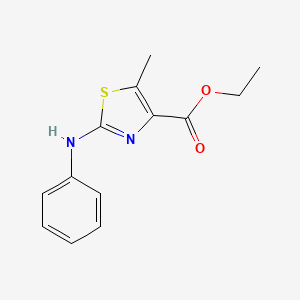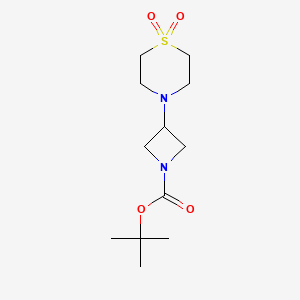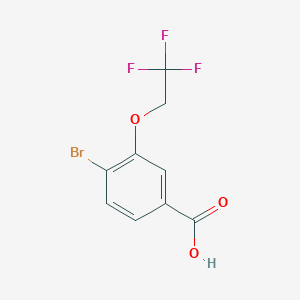
4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound with the following properties:
- IUPAC Name : Methyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzoate.
- Molecular Formula : C<sub>10</sub>H<sub>8</sub>BrF<sub>3</sub>O<sub>3</sub>.
- Molecular Weight : 313.07 g/mol.
- CAS Number : 200956-57-6.
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid consists of a benzoic acid core with a bromine atom at position 4 and a trifluoroethoxy group attached to position 3. The trifluoroethoxy group enhances the compound’s lipophilicity and influences its biological activity.
Chemical Reactions Analysis
While detailed chemical reactions involving this compound are scarce, it likely participates in standard carboxylic acid reactions, such as esterification, amidation, and acid-base reactions. Further experimental investigations are necessary to explore its reactivity.
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance : Solid crystalline powder.
- Melting Point : Not specified.
- Solubility : Soluble in organic solvents (e.g., acetone, methanol).
- Chemical Properties :
- Acid-Base Behavior : Exhibits typical carboxylic acid behavior.
- Stability : Stable under standard conditions.
- Hydrophobicity : Enhanced due to the trifluoroethoxy group.
Applications De Recherche Scientifique
Halogen Bonding and Structural Analysis
- Halogen Bonding Influence : Studies reveal the impact of substituents on halogen bonding strength, demonstrating that methoxy-substituents in bromobenzoic acid derivatives can significantly alter the Br...Br interaction distances and angles. This highlights the importance of halogen bonding in dictating the crystal structures of such compounds, contributing to the understanding of molecular interactions and design of new materials (Raffo et al., 2016).
Synthesis Methodologies
- Aryne Route to Naphthalenes : Aryne intermediates, generated from bromo-trifluoromethoxy benzene derivatives, serve as precursors for synthesizing naphthalenes, demonstrating a versatile method for constructing complex aromatic systems. This approach facilitates the development of novel organic compounds with potential applications in various fields of chemistry (Schlosser & Castagnetti, 2001).
Luminescent Properties
- Influence on Luminescent Properties : The electron-donating or withdrawing characteristics of substituents on benzoic acid derivatives are shown to significantly affect the luminescence of lanthanide complexes. This research aids in the design of materials with tailored photophysical properties for applications in sensors and light-emitting devices (Sivakumar et al., 2010).
Coordination Polymers
- Formation of Coordination Polymers : The synthesis and structural characterization of zinc(II) coordination polymers using mixed organic ligands highlight the potential of bromo-benzoic acid derivatives in constructing materials with selective sorption and fluorescence sensing capabilities. This research opens avenues for developing new materials for gas storage and detection applications (Hua et al., 2015).
Safety And Hazards
- Safety Precautions :
- Handle with care in a well-ventilated area.
- Use appropriate personal protective equipment (PPE).
- Avoid skin and eye contact.
- Hazards :
- No specific hazards reported, but standard chemical precautions apply.
- Consult the provided MSDS for detailed safety information.
Orientations Futures
- Biological Studies :
- Investigate its potential as a drug candidate or bioactive compound.
- Explore its interactions with cellular targets.
- Synthetic Routes :
- Develop efficient synthetic methods.
- Optimize yields and scalability.
- Structure-Activity Relationship (SAR) :
- Systematically modify the compound to understand SAR.
- Enhance its pharmacological properties.
Propriétés
IUPAC Name |
4-bromo-3-(2,2,2-trifluoroethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-6-2-1-5(8(14)15)3-7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYYCPPLIIKPBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OCC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(2,2,2-trifluoroethoxy)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B1397932.png)
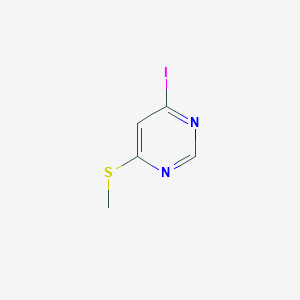
![Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1397934.png)
![2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1397935.png)
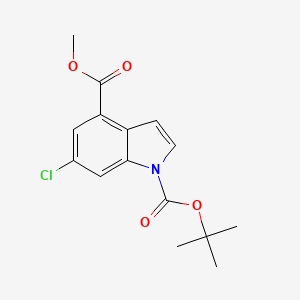
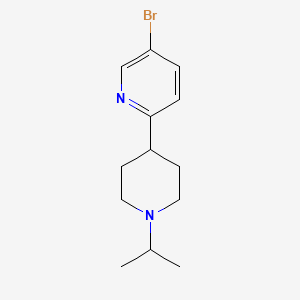
![Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-](/img/structure/B1397939.png)
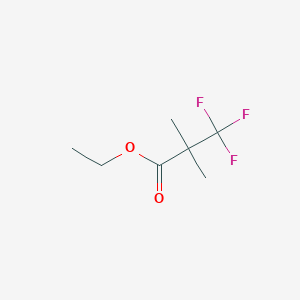
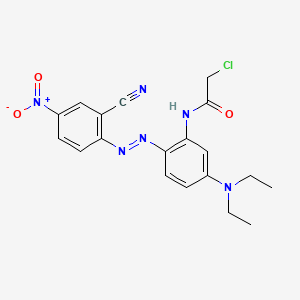
![4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1397942.png)
